molecular formula C14H10F2OS B1423359 (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone CAS No. 1332355-13-1

(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone

Cat. No.: B1423359
CAS No.: 1332355-13-1
M. Wt: 264.29 g/mol
InChI Key: HGVQDQGTXQKHMT-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone: is an organic compound with the molecular formula C14H10F2OS It is characterized by the presence of two fluorine atoms on the phenyl ring and a methylsulfanyl group on another phenyl ring, connected through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzene and 3-(methylsulfanyl)benzaldehyde.

    Reaction Conditions: A Friedel-Crafts acylation reaction is commonly employed, where 3,4-difluorobenzene reacts with 3-(methylsulfanyl)benzaldehyde in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K2CO3).

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: It can be used as a probe to study biological processes involving sulfur-containing compounds and fluorinated aromatic systems.

Medicine:

    Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with specific biological activities.

Industry:

    Material Science: It finds applications in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of their activity. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets, while the methylsulfanyl group can participate in redox reactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

    (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanol: Similar structure but with an alcohol group instead of a carbonyl group.

    (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]sulfone: Contains a sulfone group instead of a carbonyl group.

Uniqueness:

    Structural Features: The combination of fluorine atoms and a methylsulfanyl group linked through a methanone provides unique chemical and biological properties.

    Reactivity: The compound’s reactivity towards oxidation, reduction, and substitution reactions makes it versatile for various applications.

    Applications: Its potential use in drug development, material science, and as a biological probe highlights its significance compared to similar compounds.

Properties

IUPAC Name

(3,4-difluorophenyl)-(3-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2OS/c1-18-11-4-2-3-9(7-11)14(17)10-5-6-12(15)13(16)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVQDQGTXQKHMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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